molecular formula C14H12BrN3O B8726239 10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide

10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide

Cat. No. B8726239
M. Wt: 318.17 g/mol
InChI Key: BYSHEENDAAYXIK-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 2-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed 9-bromo-4-iodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene (65 g, 162.08 mmol, 1.00 equiv), N,N-dimethylformamide (1.2 L), HMDS (208 g, 1.29 mol, 8.00 equiv), and Pd(PPh3)2C1 (9.1 g, 0.08 equiv). To the above CO (2 atm) was introduced in. The resulting solution was stirred at 60° C. for 2 h. This reaction was repeated for 3 more times. The reaction mixture was cooled to 40° C. and quenched by the addition of 1500 mL of water. The solids were collected by filtration and washed with 3×500 mL of water. The solids were diluted with 2 L of EA and stirred at room temperature for 1 h. The solids were collected by filtration. The filter cake was diluted with 2 L of EA and stirred at 50° C. for 1 h. The solids were collected by filtration and dried to afford 172 g (83%) of 9-bromo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene-4-carboxamide as a brown solid. LC-MS: 318 [M+1]+1H-NMR (DMSO, 300 MHz, ppm): □ 18.75 (s, 1H), 7.85 (s, 1H), 7.58 (s, 1H), 7.44-4.44 (dd, 1H), 7.23-7.25 (dd, 1H), 7.14 (s, 1H), 4.89-4.95 (m, 1H), 3.67-3.73 (m, 1H), 3.04-3.12 (m, 2H), 1.64-1.68 (m, 2H).
Name
Quantity
208 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(PPh3)2C1
Quantity
9.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:16][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7](I)=[CH:8]1.C[Si](N[Si](C)(C)C)(C)C.C[N:28](C)[CH:29]=[O:30]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:16][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7]([C:29]([NH2:28])=[O:30])=[CH:8]1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1)C3)I
Step Two
Name
Quantity
208 g
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Three
Name
Pd(PPh3)2C1
Quantity
9.1 g
Type
reactant
Smiles
Step Four
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.2 L
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 1500 mL of water
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 3×500 mL of water
ADDITION
Type
ADDITION
Details
The solids were diluted with 2 L of EA
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
ADDITION
Type
ADDITION
Details
The filter cake was diluted with 2 L of EA
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1)C3)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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